Pyridoxin-3,4-Dipalmitat

Übersicht

Beschreibung

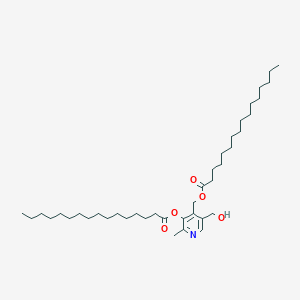

Pyridoxine 3,4-Dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a fat-soluble, heat- and light-stable molecule. Pyridoxine 3,4-Dipalmitate is primarily used in cosmetic formulations due to its stability and beneficial effects on the skin .

Wissenschaftliche Forschungsanwendungen

Pyridoxine 3,4-Dipalmitate has a wide range of applications in scientific research:

Cosmetic Industry: Used as an antistatic agent and hair conditioning agent in various cosmetic formulations

Medical Research: Investigated for its potential in treating skin conditions such as acne and seborrheic dermatitis due to its stability and skin permeability.

Biological Studies: Studied for its role in enhancing the stability and bioavailability of pyridoxine in biological systems.

Wirkmechanismus

Target of Action

Pyridoxine 3,4-Dipalmitate is a derivative of Pyridoxine (Vitamin B6), which is an essential nutrient required for normal functioning of many biological systems within the body . The primary targets of Pyridoxine are the enzymes involved in the metabolism of proteins, carbohydrates, and fats . It also aids in the release of liver and muscle-stored glycogen .

Mode of Action

Pyridoxine is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Pyridoxine 3,4-Dipalmitate, as a derivative of Pyridoxine, is expected to have a similar mode of action.

Biochemical Pathways

Pyridoxine, and by extension Pyridoxine 3,4-Dipalmitate, is involved in a wide range of biochemical reactions. These include the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

Pyridoxine is well absorbed and metabolized in the liver to its active forms . It is then excreted in the urine as metabolites .

Result of Action

The action of Pyridoxine 3,4-Dipalmitate at a molecular and cellular level would be expected to mirror that of Pyridoxine. This includes aiding in the synthesis of critical biomolecules and neurotransmitters, contributing to the normal functioning of many biological systems .

Action Environment

The action, efficacy, and stability of Pyridoxine 3,4-Dipalmitate are likely to be influenced by various environmental factors. For instance, a patented formulation contains Pyridoxine 3,4-Dipalmitate along with lemon grass (active ingredient) to activate the cell and to provide protection against UV .

Biochemische Analyse

Biochemical Properties

Pyridoxine 3,4-Dipalmitate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the ATP-dependent pyridoxal kinase (PDXK) pathway, which phosphorylates the 50-alcohol group of Pyridoxine to produce Pyridoxine-5-phosphate .

Cellular Effects

Pyridoxine 3,4-Dipalmitate influences cell function in several ways. It has been found to activate cells and provide protection against UV radiation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Pyridoxine 3,4-Dipalmitate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in enzyme inhibition or activation, contributing to its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxine 3,4-Dipalmitate change over time. It is known for its heat and light stability , making it suitable for long-term studies

Metabolic Pathways

Pyridoxine 3,4-Dipalmitate is involved in several metabolic pathways. It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridoxine 3,4-Dipalmitate can be synthesized through the esterification of pyridoxine with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity .

Industrial Production Methods: In industrial settings, the synthesis of Pyridoxine 3,4-Dipalmitate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous purification systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridoxine 3,4-Dipalmitate primarily undergoes hydrolysis reactions, where the ester bonds are cleaved to release free pyridoxine and palmitic acid. This hydrolysis can be catalyzed by enzymes or acidic/basic conditions .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using lipases or chemical hydrolysis using dilute acids or bases.

Oxidation and Reduction: Pyridoxine 3,4-Dipalmitate is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Major Products Formed: The primary products of hydrolysis are pyridoxine and palmitic acid. These products retain the biological activity of the original compound .

Vergleich Mit ähnlichen Verbindungen

- Pyridoxine 3,4-Dibutyrate

- Pyridoxine 3,4-Dioctanoate

- Pyridoxine 3,4-Dilaurate

Comparison: Pyridoxine 3,4-Dipalmitate stands out due to its higher fat solubility and stability compared to other pyridoxine esters. This makes it particularly suitable for use in cosmetic and medical applications where stability and skin permeability are crucial .

Biologische Aktivität

Pyridoxine 3,4-Dipalmitate is a derivative of pyridoxine (Vitamin B6), recognized for its significant biological activity in various biochemical processes. This article explores its mechanisms of action, pharmacokinetics, metabolic pathways, and cellular effects, supported by research findings and case studies.

Overview of Pyridoxine 3,4-Dipalmitate

Pyridoxine 3,4-Dipalmitate is synthesized through the esterification of pyridoxine with palmitic acid. It serves as a prodrug that is converted into its active form, pyridoxal 5'-phosphate (PLP), which functions as a coenzyme in numerous enzymatic reactions essential for cellular metabolism and neurotransmitter synthesis.

Target of Action: Pyridoxine 3,4-Dipalmitate primarily targets enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Mode of Action: Once ingested, it is metabolized to PLP, which plays a crucial role in:

- Amino acid metabolism

- Synthesis of neurotransmitters such as serotonin and dopamine

- Glycogen metabolism

- Synthesis of sphingolipids and nucleic acids .

Biochemical Pathways:

- ATP-dependent phosphorylation: Pyridoxine is phosphorylated to produce pyridoxal 5'-phosphate via the enzyme pyridoxal kinase.

- Metabolic conversion: The compound influences various metabolic pathways by regulating enzyme activity and metabolite levels .

Pharmacokinetics

Pyridoxine 3,4-Dipalmitate is well absorbed in the gastrointestinal tract. Its pharmacokinetic profile indicates that it undergoes rapid conversion to PLP in the liver, from where it enters systemic circulation. The absorption occurs mainly through passive diffusion in the jejunum and ileum.

Cellular Effects

Research indicates that Pyridoxine 3,4-Dipalmitate enhances cellular functions by:

- Activating cell proliferation

- Providing protection against oxidative stress and UV radiation

- Influencing lymphocyte differentiation and antibody production .

Case Study Example:

A study involving isolated rat hepatocytes demonstrated that supplementation with pyridoxine led to increased plasma levels of B6 vitamers. This suggests that pyridoxine supplementation significantly affects cellular metabolism and the release of active forms into circulation .

Pyridoxine 3,4-Dipalmitate exhibits several biochemical properties:

- Stability: The compound is stable under heat and light conditions.

- Hydrolysis: It undergoes hydrolysis to release free pyridoxine and palmitic acid, which retain biological activity.

Research Findings

Eigenschaften

IUPAC Name |

[3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)45-34-37-36(33-42)32-41-35(3)40(37)46-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31,33-34H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJVTEPEYIYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436357 | |

| Record name | Pyridoxine 4,5-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-42-7 | |

| Record name | Pyridoxine 4,5-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the absorption of Pyridoxine 3,4-Dipalmitate poor when administered as a suspension, and how can this be improved?

A1: Pyridoxine 3,4-Dipalmitate (PIN-DP) exhibits poor water solubility, significantly hindering its absorption in the gastrointestinal tract when administered as a suspension []. The study demonstrated that administering PIN-DP as a solubilized solution using Tween 80 dramatically enhances its absorption in humans []. This improvement can be attributed to the increased solubility of PIN-DP in the presence of Tween 80, facilitating its uptake in the digestive system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.